Ipatasertib dihydrochloride

Description

Properties

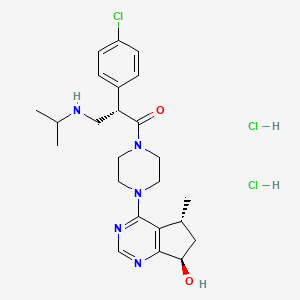

IUPAC Name |

(2S)-2-(4-chlorophenyl)-1-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32ClN5O2.2ClH/c1-15(2)26-13-19(17-4-6-18(25)7-5-17)24(32)30-10-8-29(9-11-30)23-21-16(3)12-20(31)22(21)27-14-28-23;;/h4-7,14-16,19-20,26,31H,8-13H2,1-3H3;2*1H/t16-,19-,20-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRKVNRNRVFDUTG-VISIQVHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CNC(C)C)C4=CC=C(C=C4)Cl)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H](C2=C1C(=NC=N2)N3CCN(CC3)C(=O)[C@H](CNC(C)C)C4=CC=C(C=C4)Cl)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34Cl3N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1396257-94-5 | |

| Record name | Ipatasertib dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1396257945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IPATASERTIB DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2JCB5A8EV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Ipatasertib Dihydrochloride in PI3K/AKT Pathway Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. Ipatasertib dihydrochloride (GDC-0068) is a potent and highly selective, orally bioavailable, ATP-competitive pan-AKT inhibitor that targets all three AKT isoforms (AKT1, AKT2, and AKT3). This technical guide provides an in-depth exploration of the mechanism of action of ipatasertib, supported by quantitative data from key clinical trials, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows.

Introduction to the PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a complex and tightly regulated signaling cascade initiated by the activation of receptor tyrosine kinases (RTKs) by various growth factors. This activation leads to the recruitment and phosphorylation of PI3K, which in turn phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the plasma membrane where it is phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and mammalian target of rapamycin complex 2 (mTORC2).

Once activated, AKT phosphorylates a multitude of downstream substrates, thereby regulating key cellular functions. Dysregulation of this pathway, often through mutations in PIK3CA (encoding the p110α catalytic subunit of PI3K), loss of the tumor suppressor phosphatase and tensin homolog (PTEN), or activating mutations in AKT itself, leads to uncontrolled cell proliferation and survival, contributing to tumorigenesis.[1][2]

Ipatasertib's Mechanism of Action

Ipatasertib is an ATP-competitive inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3) with IC50 values of 5, 18, and 8 nM, respectively.[3] By binding to the ATP-binding pocket of AKT, ipatasertib prevents the kinase from phosphorylating its downstream substrates.[1] This inhibition of AKT activity leads to the downstream suppression of the PI3K/AKT/mTOR signaling pathway.[4]

The functional consequences of ipatasertib-mediated AKT inhibition include:

-

Induction of Apoptosis: Ipatasertib has been shown to induce p53-independent apoptosis through the activation of the FoxO3a and NF-κB pathways, leading to the upregulation of PUMA (p53 upregulated modulator of apoptosis) and subsequent Bax-mediated intrinsic mitochondrial apoptosis.[5][6] Studies in endometrial cancer cells have demonstrated that ipatasertib treatment leads to increased activity of cleaved caspases 3, 8, and 9 in a dose-dependent manner.[7][8]

-

Inhibition of Cell Proliferation and Cell Cycle Arrest: By blocking AKT signaling, ipatasertib inhibits cell proliferation and can induce cell cycle arrest.[4][7][9]

-

Synergistic Effects with Chemotherapy: Preclinical studies have demonstrated that ipatasertib can act synergistically with cytotoxic agents like paclitaxel, enhancing their anti-cancer efficacy.[4][7][9] This is thought to be due to the fact that chemotherapy can induce the activation of the PI3K/AKT survival pathway, which can be abrogated by ipatasertib.[10][11]

Caption: PI3K/AKT signaling pathway and the inhibitory action of Ipatasertib.

Quantitative Data from Clinical Trials

Ipatasertib has been evaluated in numerous clinical trials across various cancer types, both as a monotherapy and in combination with other agents. The following tables summarize key quantitative data from some of these trials.

Table 1: Ipatasertib in Triple-Negative Breast Cancer (TNBC)

| Trial Name | Phase | Treatment Arms | Patient Population | Primary Endpoint | Results | Reference |

| LOTUS | II | Ipatasertib + Paclitaxel vs. Placebo + Paclitaxel | First-line metastatic TNBC | Progression-Free Survival (PFS) | ITT Population (n=124): Median PFS 6.2 months vs. 4.9 months (HR 0.60). PIK3CA/AKT1/PTEN-altered (n=42): Median PFS 9.0 months vs. 4.9 months (HR 0.44). Median OS 23.1 months vs 18.4 months in the ITT population. | [10][11] |

| IPATunity130 (Cohort A) | III | Ipatasertib + Paclitaxel vs. Placebo + Paclitaxel | First-line PIK3CA/AKT1/PTEN-altered metastatic TNBC | Progression-Free Survival (PFS) | Median PFS 7.4 months vs. 6.1 months (HR 1.02). Did not meet primary endpoint. | [12][13][14] |

| CO40151, IPATunity130 (signal-seeking cohort), IPATunity170 | Ib/III | Ipatasertib + Atezolizumab + Paclitaxel | First-line metastatic TNBC | Efficacy and Safety | Median PFS: 5.4 to 7.4 months; ORR: 44% to 63%; Median OS: 15.7 to 28.3 months. | [15] |

Table 2: Ipatasertib in Prostate Cancer

| Trial Name | Phase | Treatment Arms | Patient Population | Primary Endpoint | Results | Reference |

| Randomized Phase II | II | Ipatasertib (400mg or 200mg) + Abiraterone vs. Placebo + Abiraterone | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Radiographic PFS (rPFS) | PTEN-loss tumors: rPFS prolonged with Ipatasertib 400mg vs. placebo (HR 0.39). | [16] |

| IPATential150 | III | Ipatasertib + Abiraterone vs. Placebo + Abiraterone | mCRPC with and without PTEN loss | Radiographic PFS (rPFS) | PTEN-loss tumors (n=521): Median rPFS 18.5 months vs. 16.5 months (HR 0.77). ITT Population (n=1101): Median rPFS 19.2 months vs. 16.6 months (HR 0.84, not significant). No significant improvement in Overall Survival (OS). | [17][18][19] |

Table 3: Ipatasertib in Other Solid Tumors

| Trial Name | Phase | Treatment Arms | Patient Population | Primary Endpoint | Results | Reference |

| Phase Ib Study | Ib | Ipatasertib + various chemotherapies (docetaxel, mFOLFOX6, paclitaxel) or enzalutamide | Advanced solid tumors | Safety, Tolerability, MTD | Recommended Phase II doses: 600 mg with mFOLFOX6, 400 mg with paclitaxel. Well-tolerated with manageable side effects. | [20] |

| FINER | III | Ipatasertib + Fulvestrant vs. Placebo + Fulvestrant | ER+/HER2- metastatic breast cancer post-CDK4/6i and AI | Progression-Free Survival (PFS) | ITT Population (n=250): Median PFS 5.32 months vs. 1.94 months (HR 0.61). | [21] |

Detailed Experimental Protocols

The following are representative protocols for key in vitro experiments used to characterize the mechanism of action of ipatasertib.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Cancer cell lines (e.g., ARK1, SPEC-2 endometrial cancer cells) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Treatment: Cells are treated with varying concentrations of ipatasertib (e.g., 0.1 µM to 50 µM) or vehicle control (DMSO) for a specified duration (e.g., 72 hours).

-

MTT Incubation: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values are calculated using non-linear regression analysis.[4]

Caption: Workflow for a typical MTT cell viability assay.

Western Blotting for Phospho-Protein Analysis

This technique is used to detect and quantify the phosphorylation status of specific proteins in the PI3K/AKT pathway.

-

Cell Lysis: Cells treated with ipatasertib or vehicle are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated AKT (p-AKT Ser473), total AKT, phosphorylated S6 ribosomal protein (p-S6), and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: The intensity of the bands is quantified using image analysis software.[4]

Apoptosis Assay (ELISA for Cleaved Caspases)

This assay quantifies the activity of key executioner caspases involved in apoptosis.

-

Cell Treatment: Cells are treated with different concentrations of ipatasertib for a specified time (e.g., 18 hours).

-

Cell Lysis: Cells are lysed according to the manufacturer's protocol for the specific caspase activity assay kit.

-

ELISA Procedure: The cell lysates are added to a microplate pre-coated with an antibody specific for the cleaved form of the caspase of interest (e.g., cleaved caspase-3, -8, or -9).

-

Substrate Incubation: A specific substrate for the caspase is added, and the plate is incubated to allow for enzymatic cleavage.

-

Colorimetric Detection: A chromogen is added, and the color development is proportional to the amount of cleaved caspase.

-

Absorbance Measurement: The absorbance is read at the appropriate wavelength using a microplate reader.

-

Data Analysis: Caspase activity is expressed as fold change relative to the vehicle-treated control.[7][8]

Caption: Workflow for a cleaved caspase ELISA apoptosis assay.

Resistance Mechanisms

Despite the initial efficacy of AKT inhibitors like ipatasertib, acquired resistance can emerge. Studies have shown that distinct resistance mechanisms can arise depending on the type of AKT inhibitor used. For ATP-competitive inhibitors like ipatasertib, resistance is often driven by the rewiring of compensatory signaling pathways. For example, resistance to ipatasertib in prostate cancer models has been associated with the activation of parallel signaling pathways, such as PIM signaling.[22] This highlights the importance of identifying and co-targeting these escape pathways to overcome resistance.

Conclusion

Ipatasertib dihydrochloride is a potent and selective pan-AKT inhibitor that effectively targets the dysregulated PI3K/AKT signaling pathway in various cancers. Its mechanism of action, centered on the competitive inhibition of ATP binding to AKT, leads to the suppression of downstream signaling, resulting in reduced cell proliferation and survival, and the induction of apoptosis. While clinical trial results have been mixed, with notable successes in certain patient populations (e.g., those with PTEN-loss tumors), the development of resistance remains a challenge. A thorough understanding of ipatasertib's mechanism of action, coupled with the identification of predictive biomarkers and rational combination strategies to overcome resistance, will be crucial for optimizing its therapeutic potential in the clinic.

References

- 1. researchgate.net [researchgate.net]

- 2. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Ipatasertib, a novel Akt inhibitor, induces transcription factor FoxO3a and NF-κB directly regulates PUMA-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Ipatasertib exhibits anti-tumorigenic effects and enhances sensitivity to paclitaxel in endometrial cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. targetedonc.com [targetedonc.com]

- 11. onclive.com [onclive.com]

- 12. Ipatasertib Plus Paclitaxel Falters in Advanced Triple-Negative Breast Cancer Phase III Trial - The ASCO Post [ascopost.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. targetedonc.com [targetedonc.com]

- 15. First-Line Ipatasertib, Atezolizumab, and Taxane Triplet for Metastatic Triple-Negative Breast Cancer: Clinical and Biomarker Results - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. 2minutemedicine.com [2minutemedicine.com]

- 18. Final Overall Survival and Molecular Data Associated with Clinical Outcomes in Patients Receiving Ipatasertib and Abiraterone in the Phase 3 IPATential150 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Ipatasertib plus abiraterone and prednisolone in metastatic castration-resistant prostate cancer (IPATential150): a multicentre, randomised, double-blind, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Antitumor activity of ipatasertib combined with chemotherapy: results from a phase Ib study in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. onclive.com [onclive.com]

- 22. Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Ipatasertib as a Selective Pan-Akt Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is one of the most frequently dysregulated pathways in human cancers, playing a critical role in tumor cell proliferation, survival, and metabolism.[1] Akt, a serine/threonine-specific protein kinase, serves as a central node in this pathway.[2] Ipatasertib (GDC-0068) is an orally bioavailable, potent, and highly selective small-molecule inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3).[1][3] This technical guide provides an in-depth overview of ipatasertib, detailing its mechanism of action, preclinical and clinical data, and key experimental protocols relevant to its study.

Introduction to the PI3K/Akt/mTOR Pathway and Ipatasertib

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates a multitude of cellular processes.[4] Its aberrant activation, often driven by mutations in genes like PIK3CA, loss of the tumor suppressor PTEN, or activating mutations in AKT itself, is a common feature in many cancers, contributing to uncontrolled cell growth and resistance to therapy.[1][2][4]

Ipatasertib emerges as a targeted therapeutic agent designed to counteract this hyperactivation. It is an ATP-competitive inhibitor that binds to the kinase domain of Akt, preventing its phosphorylation of downstream substrates and thereby inhibiting the signaling cascade.[4][5] Its high selectivity for all three Akt isoforms minimizes off-target effects, offering a refined therapeutic approach compared to less specific inhibitors.[3] Preclinical and clinical studies have demonstrated its potential as a monotherapy and in combination with chemotherapy, hormonal therapy, and other targeted agents across a range of solid tumors.[6][7][8]

Mechanism of Action of Ipatasertib

Ipatasertib functions by competitively binding to the ATP-binding pocket of Akt kinases.[4][5] This action prevents the phosphorylation of numerous downstream effector proteins, which are critical for various cellular functions. The inhibition of Akt signaling by ipatasertib leads to decreased cell proliferation, cell cycle arrest, and the induction of apoptosis.[6][9]

The PI3K/Akt/mTOR signaling pathway begins with the activation of receptor tyrosine kinases (RTKs) by extracellular ligands. This triggers the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4] PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is activated through phosphorylation by upstream kinases.[4] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2.[4] Once activated, Akt phosphorylates a wide array of downstream targets, including mTORC1, GSK3β, and the FOXO family of transcription factors, to promote cell growth and survival.[2][6] Ipatasertib directly intervenes by blocking the kinase activity of Akt, thereby inhibiting all subsequent downstream signaling.[4]

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of Ipatasertib.

Preclinical Data

Ipatasertib has demonstrated significant anti-tumor activity in a wide range of preclinical models, both as a single agent and in combination with other therapies.[6] Its efficacy is particularly pronounced in cancer cell lines and xenograft models with alterations in the PI3K/Akt pathway, such as PTEN loss or PIK3CA mutations.[2][10]

In Vitro Activity

In vitro studies have established the dose-dependent inhibitory effect of ipatasertib on cell proliferation and viability across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency, particularly in models with a dysregulated PI3K/Akt pathway.

Table 1: In Vitro Inhibitory Activity of Ipatasertib in Selected Cancer Cell Lines

| Cell Line | Cancer Type | Key Genetic Alteration(s) | Ipatasertib IC50 (nM) | Reference |

|---|---|---|---|---|

| ARK1 | Uterine Serous Carcinoma | PTEN wild-type | 6,620 | [6] |

| SPEC-2 | Uterine Serous Carcinoma | PTEN null | 2,050 | [6] |

| LNCaP | Prostate Cancer | PTEN null | ~50 | [11] |

| PC-3 | Prostate Cancer | PTEN null | ~100 | [2] |

| MDA-MB-468 | Breast Cancer | PTEN null, PIK3CA-H1047R | ~100 | [2] |

| A2780 | Ovarian Cancer | PTEN wild-type | ~140 |[12] |

Note: IC50 values can vary based on assay conditions and duration of exposure.

In Vivo Efficacy

In vivo studies using tumor xenograft models have corroborated the anti-tumor effects of ipatasertib. Oral administration of ipatasertib has been shown to inhibit tumor growth and downstream signaling markers like phosphorylated S6.[6][13]

Caption: A typical experimental workflow for evaluating Ipatasertib in a xenograft model.

Table 2: Summary of In Vivo Efficacy of Ipatasertib in a Transgenic Mouse Model

| Model | Treatment (4 weeks) | Outcome | Reference |

|---|---|---|---|

| Lkb1fl/flp53fl/fl Endometrial Cancer | Ipatasertib (50 mg/kg, daily) | Significant inhibition of tumor growth vs. control | [13] |

| Lkb1fl/flp53fl/fl Endometrial Cancer | Ipatasertib + Paclitaxel | Synergistic inhibition of tumor growth |[13] |

Clinical Studies and Efficacy

Ipatasertib has been evaluated in numerous clinical trials, primarily in combination with other anticancer agents. These trials have explored its safety, tolerability, and efficacy in various solid tumors, including breast, prostate, and gastric cancers.[8][14][15]

Table 3: Summary of Key Clinical Trials Involving Ipatasertib

| Trial (Identifier) | Phase | Cancer Type | Combination Agent(s) | Key Efficacy Finding | Reference |

|---|---|---|---|---|---|

| LOTUS (NCT02162719) | II | Triple-Negative Breast Cancer (TNBC) | Paclitaxel | Improved Progression-Free Survival (PFS) in patients with PIK3CA/AKT1/PTEN-altered tumors. | [16][17] |

| IPATential150 (NCT03072238) | III | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Abiraterone | Improved radiographic PFS in patients with PTEN-loss tumors. | [18][19] |

| FAIRLANE (NCT02301988) | II | Triple-Negative Breast Cancer (TNBC) | Paclitaxel (neoadjuvant) | Enriched antitumor effect in patients with PIK3CA/AKT1/PTEN-altered tumors or high baseline pAKT levels. | [1][20] |

| JAGUAR (NCT02157922) | II | Gastric/GEJ Adenocarcinoma | mFOLFOX6 | Did not meet primary endpoint of PFS improvement. | [14] |

| TAPISTRY (NCT04589845) | II | Solid Tumors with AKT1/2/3 mutations | Monotherapy | Objective Response Rate (ORR) of 31.3%, with marked activity in endometrial and breast cancers. |[21] |

Common treatment-related adverse events associated with ipatasertib include diarrhea, hyperglycemia, rash, nausea, and fatigue.[8][18] These side effects are generally manageable with supportive care and dose modifications.

Key Experimental Protocols

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability and proliferation.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., ARK1, SPEC-2) into 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.[6]

-

Treatment: Treat the cells with increasing concentrations of ipatasertib (e.g., 0.1 to 25 µM) or vehicle control (DMSO).[6]

-

Incubation: Incubate the plates for a specified period, typically 72 hours, at 37°C in a humidified 5% CO2 incubator.[6][22]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[23][24]

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[23]

-

Measurement: Read the absorbance at a wavelength of 490-570 nm using a microplate reader.[23]

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells and determine the IC50 value using non-linear regression analysis.

Western Blotting for Akt Pathway Inhibition

This technique is used to detect changes in protein levels and phosphorylation status, confirming the on-target effect of ipatasertib.

Protocol:

-

Cell Lysis: Treat cells with ipatasertib for a specified time (e.g., 2 hours).[25] Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Akt (Ser473), total Akt, phospho-S6, total S6, and a loading control like β-actin) overnight at 4°C.[6][25]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[25]

-

Analysis: Quantify band intensities using densitometry software and normalize to the loading control.

Caption: Standard workflow for Western Blot analysis.

In Vivo Tumor Xenograft Study

This protocol outlines the use of animal models to assess the anti-tumor efficacy of ipatasertib in vivo.

Protocol:

-

Cell Preparation: Harvest cancer cells during their exponential growth phase and resuspend them in a suitable medium (e.g., PBS or Matrigel mixture).[26]

-

Implantation: Subcutaneously inject a defined number of cells (e.g., 1 x 106) into the flank of immunocompromised mice (e.g., NSG or nude mice).[26][27]

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.

-

Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, ipatasertib, combination therapy).[27]

-

Drug Administration: Administer ipatasertib orally via gavage at a predetermined dose and schedule (e.g., 50 mg/kg, daily).[13] Monitor animal body weight and overall health.

-

Study Endpoint: Continue treatment for a defined period (e.g., 4 weeks) or until tumors reach a predetermined maximum size.[13]

-

Tissue Collection and Analysis: At the end of the study, euthanize the animals, excise the tumors, and weigh them. Tumor tissue can be flash-frozen for Western blot analysis or fixed in formalin for immunohistochemistry (IHC) to assess pharmacodynamic markers like Ki67 and p-S6.[13]

Mechanisms of Resistance

Despite promising activity, the long-term efficacy of Akt inhibitors can be limited by the development of acquired resistance. For ATP-competitive inhibitors like ipatasertib, resistance is often driven by the rewiring of compensatory signaling pathways rather than by alterations in the Akt protein itself.[11]

Studies have shown that resistance to ipatasertib can be associated with the upregulation of parallel survival pathways, such as PIM signaling.[11] This suggests that combination therapies designed to co-target these escape pathways may be an effective strategy to overcome or delay the onset of resistance.[11][27]

Caption: Compensatory pathway activation as a mechanism of resistance to Ipatasertib.

Conclusion and Future Directions

Ipatasertib is a highly selective, potent, pan-Akt inhibitor that has demonstrated robust anti-tumor activity in preclinical models and promising efficacy in clinical trials, particularly for tumors with PI3K/Akt pathway alterations. Its manageable safety profile makes it a viable candidate for combination therapies.

Future research will likely focus on refining biomarker strategies to better identify patient populations most likely to benefit from ipatasertib.[1] This includes not only genomic alterations like PTEN loss but also functional biomarkers such as baseline Akt phosphorylation.[20] Furthermore, investigating rational combination strategies to overcome intrinsic and acquired resistance will be crucial to maximizing the therapeutic potential of ipatasertib and improving outcomes for patients with cancer.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeted therapy combinations with ipatasertib in multi-cell type 3D tumor spheroid models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antitumor activity of ipatasertib combined with chemotherapy: results from a phase Ib study in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ipatasertib-Akt Inhibitor Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 10. researchgate.net [researchgate.net]

- 11. Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. kar.kent.ac.uk [kar.kent.ac.uk]

- 13. Ipatasertib exhibits anti-tumorigenic effects and enhances sensitivity to paclitaxel in endometrial cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. JAGUAR: A randomized phase II study of the AKT inhibitor ipatasertib (GDC-0068) versus placebo in combination with mFOLFOX6 chemotherapy in patients (pts) with locally advanced or metastatic HER2-negative gastric (G) or gastroesophageal junction (GEJ) adenocarcinoma. - ASCO [asco.org]

- 15. Facebook [cancer.gov]

- 16. Upregulation of Receptor Tyrosine Kinase Activity and Stemness as Resistance Mechanisms to Akt Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ipatasertib plus Paclitaxel for Patients with PIK3CA/AKT1/PTEN-Altered Locally Advanced Unresectable or Metastatic Triple-Negative Breast Cancer in the IPATunity130 Phase III Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. icr.ac.uk [icr.ac.uk]

- 19. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 20. Functional Mapping of AKT Signaling and Biomarkers of Response from the FAIRLANE Trial of Neoadjuvant Ipatasertib plus Paclitaxel for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Ipatasertib in patients with <em>AKT1/2/3</em> mutation-positive (<em>AKT</em>mut) tumors: TAPISTRY study. - ASCO [asco.org]

- 22. researchgate.net [researchgate.net]

- 23. broadpharm.com [broadpharm.com]

- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. pubcompare.ai [pubcompare.ai]

- 26. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ipatasertib Dihydrochloride: Chemical Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipatasertib dihydrochloride, also known as GDC-0068, is a potent and highly selective, ATP-competitive small-molecule inhibitor of all three isoforms of the serine/threonine kinase AKT (Protein Kinase B).[1][2][3] Dysregulation of the PI3K/AKT/mTOR signaling pathway is a frequent occurrence in many human cancers, playing a crucial role in tumor growth, proliferation, survival, and therapeutic resistance.[4] Ipatasertib has demonstrated robust anti-tumor activity in preclinical models and has been extensively evaluated in clinical trials for various cancers, particularly breast and prostate cancer.[5][6] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and mechanism of action of Ipatasertib dihydrochloride, along with a compilation of key quantitative data and detailed experimental insights.

Chemical Structure and Properties

Ipatasertib dihydrochloride is the hydrochloride salt form of Ipatasertib. The chemical structure is characterized by a central piperazine ring linking a substituted cyclopenta[d]pyrimidine moiety and a chiral (S)-2-(4-chlorophenyl)-3-(isopropylamino)propan-1-one fragment.

Chemical Name: (2S)-2-(4-chlorophenyl)-1-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one;dihydrochloride[7]

Molecular Formula: C₂₄H₃₄Cl₃N₅O₂[7]

Molecular Weight: 530.9 g/mol [7]

| Property | Value | Reference |

| CAS Number | 1396257-94-5 | [7] |

| Appearance | Solid powder | [8] |

| Stereochemistry | Absolute | [9] |

Synthesis of Ipatasertib

The synthesis of Ipatasertib is a convergent process, involving the preparation of two key chiral intermediates followed by their coupling.[10] The manufacturing process has been optimized for large-scale production, employing a combination of chemical and enzymatic catalytic steps to establish the three stereocenters of the molecule.[6][11]

Retrosynthetic Analysis

A retrosynthetic analysis of Ipatasertib reveals two primary building blocks: the trans-substituted cyclopentylpyrimidine core and a β²-amino acid derivative. The cyclopentane ring is constructed via a carbonylative esterification and a Dieckmann cyclization sequence. The chirality of the β²-amino acid is established through an asymmetric aminomethylation (Mannich) reaction.[10]

Synthesis of Key Intermediates

Intermediate 1: The Cyclopentylpyrimidine Core

The synthesis of the chiral trans-substituted cyclopentylpyrimidine intermediate is a multi-step process. One of the key challenges is the installation of the methyl and hydroxyl stereocenters. This has been achieved through methods such as enzymatic resolution of a triester starting material and an asymmetric reduction of a ketone precursor.[10] A continuous flow Grignard reaction has also been developed for the manufacture of a key intermediate in this synthesis, involving a Br/Mg exchange and intramolecular cyclization.

Intermediate 2: The β²-Amino Acid

The chiral β²-amino acid component is synthesized using an asymmetric aminomethylation (Mannich) reaction.[10] Another described route utilizes a halide-activated, Ru-catalyzed asymmetric hydrogenation of a vinylogous carbamic acid to produce the desired α-aryl-β-amino acid in high yield and enantioselectivity.[3]

Final Coupling and Salt Formation

The final steps of the synthesis involve the coupling of the two chiral intermediates. This is typically a three-stage endgame process.[10] Due to the thermal instability of the free-base form of Ipatasertib, which can lead to a β-elimination degradation product, the final active pharmaceutical ingredient (API) is isolated as a stable monohydrochloride or dihydrochloride salt.[10]

Mechanism of Action and Signaling Pathway

Ipatasertib is a highly selective, ATP-competitive inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3).[1][2][3] The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[5] In many cancers, this pathway is hyperactivated due to mutations in key components such as PIK3CA or loss of the tumor suppressor PTEN.[4]

By binding to the ATP-binding pocket of AKT, Ipatasertib prevents its phosphorylation and activation, thereby inhibiting downstream signaling.[12] This leads to the suppression of tumor cell proliferation and the induction of apoptosis.[13] Ipatasertib has been shown to induce p53-independent apoptosis through the activation of FoxO3a and NF-κB pathways.[14]

Caption: The PI3K/AKT Signaling Pathway and the inhibitory action of Ipatasertib.

Quantitative Data

In Vitro Potency

Ipatasertib demonstrates potent inhibition of all three AKT isoforms and exhibits greater activity in cancer cell lines with alterations in the PI3K/AKT pathway, such as PTEN loss or PIK3CA mutations.[1]

| Target | IC₅₀ (nM) | Reference |

| AKT1 | 5 | [2] |

| AKT2 | 18 | [2] |

| AKT3 | 8 | [2] |

| Cell Line | IC₅₀ (µM) | Cancer Type | Reference |

| ARK1 | 6.62 | Uterine Serous Carcinoma | [4] |

| SPEC-2 | 2.05 | Uterine Serous Carcinoma | [4] |

| OE33 | ~0.1 - ~0.5 | Gastric Cancer | [13] |

| N87 | ~0.1 - ~0.5 | Gastric Cancer | [13] |

| OE19 | ~0.1 - ~0.5 | Gastric Cancer | [13] |

Pharmacokinetic Properties

Population pharmacokinetic models for Ipatasertib have been developed from data in cancer patients. The models describe a three-compartment disposition with sequential zero- and first-order absorption and first-order elimination.[15]

| Parameter | Value | Condition | Reference |

| Median Tₘₐₓ | 1 hour | 400 mg dose in patients | [16] |

| Median t₁/₂ | ~45 hours | 400 mg dose in patients | [16] |

| Metabolism | Substrate of CYP3A4 and P-gp | - | [17] |

| Active Metabolite | M1 (G-037720), 3-5 fold less active | - | [17] |

Clinical Efficacy Data (Selected Trials)

LOTUS Trial (NCT02162719): Metastatic Triple-Negative Breast Cancer (mTNBC)

This Phase II trial evaluated Ipatasertib in combination with paclitaxel versus placebo plus paclitaxel as a first-line treatment for mTNBC.[7]

| Endpoint | Ipatasertib + Paclitaxel | Placebo + Paclitaxel | Hazard Ratio (95% CI) | p-value | Reference |

| Median PFS (ITT) | 6.2 months | 4.9 months | 0.60 (0.37–0.98) | 0.037 | [7] |

| Median OS (ITT, final) | 25.8 months | 16.9 months | 0.80 (0.50–1.28) | - | [2][18] |

| Median PFS (PIK3CA/AKT1/PTEN-altered) | 9.0 months | 4.9 months | 0.44 (0.20-0.99) | - | [19] |

IPATunity130 Trial (Cohort A): PIK3CA/AKT1/PTEN-Altered mTNBC

This Phase III trial aimed to confirm the findings of the LOTUS trial in a biomarker-selected population.[20]

| Endpoint | Ipatasertib + Paclitaxel | Placebo + Paclitaxel | Hazard Ratio (95% CI) | Reference |

| Median PFS | 7.4 months | 6.1 months | 1.02 (0.71-1.45) | [20] |

| Median OS | 24.4 months | 24.9 months | 1.08 (0.73-1.58) | [20] |

Experimental Protocols

General Procedure for Amide Coupling (Illustrative)

This is a generalized protocol based on common amide bond formation techniques and should be adapted for specific substrates.

To a solution of the carboxylic acid intermediate (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide) is added a coupling agent such as HATU (1.1 equivalents) and an amine base like diisopropylethylamine (2 equivalents). The mixture is stirred at room temperature for a short period (e.g., 15 minutes) to activate the carboxylic acid. The amine intermediate (1 equivalent) is then added, and the reaction mixture is stirred at room temperature until completion (monitored by TLC or LC-MS). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Cell Viability Assay (Illustrative)

Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight. The following day, the cells are treated with serial dilutions of Ipatasertib or vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours). Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells. Luminescence is measured using a plate reader. The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Caption: A generalized workflow for the synthesis and in vitro evaluation of Ipatasertib.

Conclusion

Ipatasertib dihydrochloride is a promising targeted therapeutic agent that effectively inhibits the PI3K/AKT/mTOR signaling pathway. Its chemical synthesis has been well-established and optimized for large-scale production. Preclinical and clinical data have demonstrated its potential in treating various cancers, although further research is needed to identify patient populations that will derive the most benefit. This technical guide provides a foundational understanding of the key chemical, biological, and clinical aspects of Ipatasertib for researchers and drug development professionals.

References

- 1. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Final results of the double-blind placebo-controlled randomized phase 2 LOTUS trial of first-line ipatasertib plus paclitaxel for inoperable locally advanced/metastatic triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Study Assessing the Safety and Efficacy of Adding Ipatasertib to Paclitaxel Treatment in Participants With Breast Cancer That Has Spread Beyond the Initial Site, and the Cancer Does Not Have Certain Hormonal Receptors [clin.larvol.com]

- 4. Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Development of the Commercial Manufacturing Process for Ipatasertib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ipatasertib plus paclitaxel versus placebo plus paclitaxel as first-line therapy for metastatic triple-negative breast cancer (LOTUS): a multicentre, randomised, double-blind, placebo-controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. onclive.com [onclive.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. icm.unicancer.fr [icm.unicancer.fr]

- 13. Enhanced Antitumor Effect of Trastuzumab and Duligotuzumab or Ipatasertib Combination in HER-2 Positive Gastric Cancer Cells [mdpi.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Population Pharmacokinetics of Ipatasertib and Its Metabolite in Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics of Ipatasertib in Subjects With Hepatic Impairment Using 2 Methods of Classification of Hepatic Function - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Drug–Drug Interaction Study to Evaluate the Pharmacokinetics, Safety, and Tolerability of Ipatasertib in Combination with Darolutamide in Patients with Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 19. targetedonc.com [targetedonc.com]

- 20. Ipatasertib plus Paclitaxel for Patients with PIK3CA/AKT1/PTEN-Altered Locally Advanced Unresectable or Metastatic Triple-Negative Breast Cancer in the IPATunity130 Phase III Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

The Preclinical Profile of Ipatasertib: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipatasertib (also known as GDC-0068) is an orally bioavailable, highly selective, ATP-competitive small-molecule inhibitor of all three isoforms of the serine/threonine kinase AKT (Protein Kinase B).[1][2] As a central node in the PI3K/AKT/mTOR signaling pathway, AKT is one of the most frequently activated protein kinases in human cancers, playing a critical role in tumor cell proliferation, survival, and resistance to therapy.[1] Dysregulation of this pathway, often through loss of the tumor suppressor PTEN or activating mutations in PIK3CA, is a common feature in many solid tumors.[1]

Ipatasertib was developed to specifically target activated, phosphorylated AKT (pAKT), thereby inhibiting downstream signaling and exerting anti-tumor effects.[1] Preclinical studies have demonstrated its potency in cancer cell lines and xenograft models, particularly those with genetic alterations that lead to AKT activation.[1][3] This guide provides an in-depth summary of the preclinical pharmacodynamic and pharmacokinetic properties of Ipatasertib, presents detailed experimental protocols, and visualizes key biological and experimental pathways.

Pharmacodynamics (PD)

The pharmacodynamic activity of Ipatasertib is characterized by its potent and selective inhibition of the AKT signaling pathway, leading to reduced cell viability and tumor growth.

Mechanism of Action

Ipatasertib is a pan-Akt inhibitor that targets AKT1, AKT2, and AKT3.[2] It binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of numerous downstream substrates essential for cell growth and survival.[4][5] The inhibition of AKT signaling by Ipatasertib leads to the blockade of cell-cycle progression and the induction of apoptosis.[3][6] A notable characteristic of this ATP-competitive inhibition is that it can lock AKT in a hyperphosphorylated yet non-functional state, making the measurement of pAKT levels a direct indicator of target engagement.[4][6]

Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell fate. The pathway is initiated by the activation of Receptor Tyrosine Kinases (RTKs), which recruit and activate PI3K. PI3K then phosphorylates PIP2 to generate PIP3, a lipid second messenger. PIP3 recruits AKT to the cell membrane, where it is activated through phosphorylation. Activated AKT then phosphorylates a multitude of downstream targets to promote cell proliferation and survival. Ipatasertib directly inhibits the kinase activity of AKT, blocking this cascade.

References

- 1. Targeting the PI3K/Akt/mTOR pathway with the pan-Akt inhibitor GDC-0068 in PIK3CA-mutant breast cancer brain metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. Targeting activated Akt with GDC-0068, a novel selective Akt inhibitor that is efficacious in multiple tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

An In-Depth Technical Guide to the In Vitro Evaluation of Ipatasertib on Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Abstract: Ipatasertib (GDC-0068) is a potent, orally bioavailable, ATP-competitive small-molecule inhibitor targeting all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1][2] The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, driving tumor cell proliferation, survival, and metabolism.[2][3][4] Aberrant activation, often through mutations in PIK3CA or loss of the tumor suppressor PTEN, makes AKT a critical node for therapeutic intervention.[5][6] This guide provides a comprehensive overview of the in vitro evaluation of Ipatasertib, summarizing its mechanism of action, quantitative efficacy data across various cancer cell lines, and detailed protocols for key experimental assays.

Signaling Pathways and Mechanism of Action

Ipatasertib exerts its anti-tumor effects by directly inhibiting AKT, the central kinase in the PI3K/AKT/mTOR pathway. This inhibition blocks downstream signaling, leading to reduced cell proliferation and the induction of apoptosis.[1][3]

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT pathway is initiated by the activation of Receptor Tyrosine Kinases (RTKs) by growth factors.[3] This leads to the activation of PI3K, which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3] PIP3 recruits AKT to the cell membrane, where it is activated through phosphorylation.[3] Activated AKT then phosphorylates a multitude of downstream substrates, including mTORC1, GSK3β, and FOXO transcription factors, to promote cell growth, proliferation, and survival.[4] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2.[3][6] Ipatasertib competitively binds to the ATP-binding pocket of AKT, preventing its kinase activity and halting the entire downstream cascade.[3]

PUMA-Dependent Apoptosis

Research has shown that Ipatasertib can induce p53-independent apoptosis.[1] This is achieved through the activation of the transcription factors FoxO3a and NF-κB, which are normally inhibited by AKT.[1] Once active, these factors directly bind to the promoter of PUMA (p53 upregulated modulator of apoptosis), increasing its expression. PUMA then triggers Bax-mediated intrinsic mitochondrial apoptosis.[7]

Quantitative In Vitro Efficacy

The sensitivity of cancer cell lines to Ipatasertib is strongly correlated with the activation status of the PI3K/AKT pathway.[8] Cell lines with alterations such as PTEN loss or activating PIK3CA mutations show significantly greater sensitivity and lower half-maximal inhibitory concentration (IC50) values.[8]

Table 1: Ipatasertib IC50 Values in Cancer Cell Lines with PTEN/PIK3CA Alterations

| Genetic Alteration Status | Mean IC50 (µM) | Median IC50 (µM) | Number of Cell Lines (n) |

| With PTEN loss or PIK3CA mutations | 4.8 | 2.2 | 60 |

| Without known alterations | 8.4 | 10.0 | 40 |

| With PTEN alterations only | 3.8 | 1.3 | 33 |

| Without PTEN alterations | 7.4 | 10.0 | 67 |

| Data sourced from a study evaluating a broad panel of cancer cell lines.[8] |

Table 2: Ipatasertib IC50 Values in Specific Cancer Cell Lines

| Cell Line | Cancer Type | PTEN Status | Key Mutations | IC50 (µM) |

| SPEC-2 | Uterine Serous Carcinoma | Null | - | 2.05[9] |

| HEC-1A | Endometrial Cancer | - | - | 4.65[10] |

| ECC-1 | Endometrial Cancer | - | - | 2.92[10] |

| ARK1 | Uterine Serous Carcinoma | Wild Type | - | 6.62[9] |

| Data compiled from various in vitro studies.[9][10] |

Experimental Protocols

Standardized in vitro assays are crucial for evaluating the efficacy and mechanism of action of Ipatasertib. Below are detailed methodologies for key experiments.

Cell Viability / Proliferation (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Methodology:

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 3,000 to 8,000 cells per well and allow them to adhere by incubating for 24 hours at 37°C with 5% CO₂.[9][11]

-

Drug Treatment: Treat the cells with a range of Ipatasertib concentrations (e.g., 0.1 µM to 25 µM) for 72 hours.[9][12] Include a vehicle control (e.g., DMSO) on each plate.[11]

-

MTT Addition: At the end of the treatment period, add 5 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-2 hours at 37°C.[11][12]

-

Solubilization: Terminate the reaction by adding 100 µL of DMSO to each well to dissolve the formazan crystals.[11][12]

-

Data Acquisition: Measure the absorbance at 575 nm using a microplate reader.[11][12] Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

Alternative assays like the CellTiter-Glo® 3D Cell Viability Assay are used for 3D spheroid models, measuring ATP content as an indicator of viability after 7 days of exposure.[5]

Western Blotting

Western blotting is used to detect changes in protein expression and phosphorylation, confirming Ipatasertib's engagement with the AKT pathway.

Methodology:

-

Cell Treatment & Lysis: Plate cells (e.g., 5x10⁴ cells/well in a 6-well plate) and grow to 70-80% confluency.[10] Treat with desired concentrations of Ipatasertib for a specified time (e.g., 30 minutes to 30 hours).[10][12] After treatment, wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.[10]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[10]

-

Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[13]

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]

-

Blocking & Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[13] Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT Ser473, total AKT, p-S6, total S6, β-actin) overnight at 4°C.[10]

-

Secondary Antibody & Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10] After final washes, detect the signal using an enhanced chemiluminescence (ECL) system.[10]

Note: Ipatasertib treatment often leads to an increase in phosphorylated AKT (p-AKT) levels, which indicates target engagement and stabilization of the p-AKT complex, while the phosphorylation of downstream targets like S6 is decreased, indicating pathway inhibition.[11]

Apoptosis Assay (Annexin V / Propidium Iodide Staining)

This flow cytometry-based assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Treatment: Seed and treat cells with Ipatasertib as required for the experiment.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS and centrifuge.[14]

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer.[15] Add Annexin V-fluorochrome conjugate (e.g., FITC, Alexa Fluor 488) and Propidium Iodide (PI) to the cell suspension.[14][15]

-

Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark to allow the dyes to bind.[15]

-

Analysis: Analyze the stained cells immediately using a flow cytometer.[14]

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Colony Formation Assay

This assay assesses the long-term effect of a compound on the ability of single cells to proliferate and form colonies.

Methodology:

-

Cell Seeding: Plate a low number of cells (e.g., 100-150 cells/well) in 6-well plates.[11]

-

Drug Treatment: After 24 hours, treat the cells with varying concentrations of Ipatasertib for a defined period (e.g., 24-36 hours).[9][11]

-

Culture: Remove the drug-containing medium, wash with PBS, and add fresh medium. Culture the cells for approximately 14 days, changing the medium every third day, until visible colonies are formed.[10][11]

-

Staining and Counting: Wash the colonies with PBS, fix, and stain them with a solution of 0.5% crystal violet in 6% glutaraldehyde.[11] Count the number of colonies (typically >50 cells) either manually or using imaging software.[11]

References

- 1. nbinno.com [nbinno.com]

- 2. Functional Mapping of AKT Signaling and Biomarkers of Response from the FAIRLANE Trial of Neoadjuvant Ipatasertib plus Paclitaxel for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 5. Targeted therapy combinations with ipatasertib in multi-cell type 3D tumor spheroid models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 7. Ipatasertib | GDC-0068 | pan-Akt | FoxO3a | NF-κB | TargetMol [targetmol.com]

- 8. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. e-century.us [e-century.us]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ipatasertib exhibits anti-tumorigenic effects and enhances sensitivity to paclitaxel in endometrial cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. docs.abcam.com [docs.abcam.com]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]

Ipatasertib: A Technical Guide on its Impact on Apoptosis and Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of ipatasertib, a potent and selective pan-AKT inhibitor. We will explore its core mechanism of action and its downstream effects on two critical cellular processes: apoptosis and cell cycle progression. This document synthesizes preclinical data, outlines detailed experimental protocols for reproducing key findings, and visualizes the complex biological pathways involved.

Introduction to Ipatasertib and the PI3K/AKT Signaling Pathway

Ipatasertib (GDC-0068) is an orally administered, ATP-competitive inhibitor that targets all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1][2] The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a crucial regulator of numerous cellular functions, including proliferation, survival, growth, and metabolism.[3] Hyperactivation of this pathway, often due to mutations in key components like PIK3CA, PTEN, or AKT itself, is a common feature in many human cancers.[3][4] By inhibiting AKT, the central node of this pathway, ipatasertib effectively disrupts these oncogenic signals, leading to decreased cancer cell proliferation and tumor growth.[3][4]

Mechanism of Action: Inhibition of the AKT Signaling Cascade

Ipatasertib exerts its function by binding to the ATP-binding pocket of AKT, preventing its phosphorylation and subsequent activation.[1][3] This inhibition blocks the downstream signaling cascade, affecting a multitude of effector proteins that control cell survival and proliferation.[1] The disruption of AKT signaling is a key mechanism behind ipatasertib's anti-tumor activities.[1]

Caption: PI3K/AKT signaling pathway and the inhibitory action of Ipatasertib.

Effect on Apoptosis

Ipatasertib induces programmed cell death, or apoptosis, in cancer cells through both the intrinsic (mitochondrial) and extrinsic pathways.[4][5] This is evidenced by the activation of key executioner enzymes, caspases, and the modulation of apoptosis-regulating proteins from the Bcl-2 family.

3.1. Quantitative Data: Induction of Apoptosis

Studies in various cancer cell lines have quantified the pro-apoptotic effects of ipatasertib. Treatment leads to a dose-dependent increase in the activity of initiator caspases (caspase-8 and caspase-9) and the common executioner caspase (caspase-3).[4][5]

| Cell Line | Treatment (Concentration) | Target | Fold Increase in Activity (vs. Control) | Reference |

| ARK1 | Ipatasertib (25 µM) | Cleaved Caspase-3 | 1.75 | [4] |

| Cleaved Caspase-8 | 1.51 | [4] | ||

| Cleaved Caspase-9 | 1.69 | [4] | ||

| SPEC-2 | Ipatasertib (25 µM) | Cleaved Caspase-3 | 2.90 | [4] |

| Cleaved Caspase-8 | 1.59 | [4] | ||

| Cleaved Caspase-9 | 1.61 | [4] | ||

| HEC-1A | Ipatasertib (10 µM) | Cleaved Caspase-3 | 1.88 (87.6% increase) | [5][6] |

| Cleaved Caspase-8 | 1.54 (53.5% increase) | [5][6] | ||

| Cleaved Caspase-9 | 1.69 (69.4% increase) | [5][6] | ||

| ECC-1 | Ipatasertib (10 µM) | Cleaved Caspase-3 | 1.99 (98.9% increase) | [6] |

| Cleaved Caspase-8 | 1.62 (61.8% increase) | [6] | ||

| Cleaved Caspase-9 | 1.90 (89.8% increase) | [6] |

Furthermore, ipatasertib treatment results in the downregulation of anti-apoptotic proteins like BCL-2 and MCL-1, further tipping the cellular balance towards apoptosis.[4][6] Research also indicates that ipatasertib can induce apoptosis through a p53-independent mechanism involving the activation of FoxO3a and NF-κB, leading to the upregulation of PUMA and subsequent Bax-mediated mitochondrial apoptosis.[2][7]

3.2. Experimental Protocol: Apoptosis Assessment by Annexin V & Propidium Iodide Staining

This protocol outlines a standard method for quantifying apoptosis using flow cytometry.[8][9][10]

Materials:

-

Cell culture reagents

-

Ipatasertib

-

Phosphate-Buffered Saline (PBS)

-

Annexin V-FITC (or other fluorophore conjugate)

-

Propidium Iodide (PI) solution

-

10X Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells (e.g., 1 x 10⁶ cells) in appropriate culture flasks or plates. After allowing cells to adhere (typically 24 hours), treat them with various concentrations of ipatasertib or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-48 hours).[4]

-

Cell Harvesting: For adherent cells, collect the culture medium (which contains floating apoptotic cells) and wash the attached cells with PBS.[9] Detach the adherent cells using a gentle dissociation agent like trypsin. Combine the collected medium and the detached cells to ensure all cell populations are analyzed.[8] For suspension cells, simply collect the cells.

-

Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and discard the supernatant. Wash the cell pellet twice with cold PBS to remove any residual medium.

-

Staining:

-

Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.[10]

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[9]

-

Caption: Experimental workflow for assessing apoptosis via flow cytometry.

Effect on Cell Cycle Progression

Inhibition of the AKT pathway by ipatasertib disrupts the normal progression of the cell cycle, primarily inducing a G1 phase arrest in many cancer cell types.[4][5] This cytostatic effect prevents cells from entering the S phase, where DNA replication occurs, thereby halting proliferation.[11]

4.1. Quantitative Data: Cell Cycle Arrest

Flow cytometry analysis of DNA content demonstrates a significant accumulation of cells in the G1 phase following ipatasertib treatment, with a corresponding decrease in other phases.

| Cell Line | Treatment (Concentration) | % of Cells in G1 Phase | % of Cells in G2 Phase | Reference |

| ARK1 | Control | ~50% | - | [4] |

| Ipatasertib (25 µM) | ~58% | - | [4] | |

| SPEC-2 | Control | ~55% | ~15% | [4] |

| Ipatasertib (25 µM) | ~38% (Decrease) | ~23% (G2 Arrest) | [4] |

Note: In the SPEC-2 cell line, ipatasertib induced a G2 phase arrest instead of a G1 arrest, indicating that the specific cellular context can influence the outcome.[4]

The mechanism underlying G1 arrest involves the downregulation of key cell cycle regulatory proteins. Western blot analyses have shown that ipatasertib treatment leads to a dose-dependent decrease in the expression of Cyclin D1, CDK4, and CDK6, all of which are critical for the G1/S transition.[4][5]

4.2. Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

This protocol describes a common method to analyze cell cycle distribution based on DNA content.[12][13]

Materials:

-

Cell culture reagents

-

Ipatasertib

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) Staining Buffer (containing PI, RNase A, and optionally a permeabilizing agent like Triton X-100)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Culture and treat cells with ipatasertib as described in the apoptosis protocol (Section 3.2, Step 1). A typical treatment duration for cell cycle analysis is 24-36 hours.[4][5]

-

Cell Harvesting: Collect both floating and adherent cells to ensure the entire population is analyzed.

-

Fixation:

-

Wash the cells once with PBS.

-

Resuspend the cell pellet in a small volume of PBS.

-

While gently vortexing, add ice-cold 70% ethanol dropwise to the cell suspension to achieve a final concentration of 70%. This step is crucial for proper fixation and prevention of cell clumping.

-

Fix the cells for at least 2 hours on ice (or overnight at 4°C).[12]

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cell pellet with PBS to remove residual ethanol.

-

Resuspend the cells in the PI Staining Buffer. The inclusion of RNase A is critical to ensure that only DNA is stained, as PI can also bind to double-stranded RNA.[12]

-

Incubate for 30 minutes at room temperature, protected from light.

-

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the DNA fluorescence channel to best resolve the G0/G1 peak (2n DNA content) and the G2/M peak (4n DNA content).[12] The population of cells between these two peaks represents the S phase.

Conclusion

Ipatasertib is a selective AKT inhibitor that effectively curtails cancer cell proliferation and survival through two primary mechanisms: the induction of apoptosis and the promotion of cell cycle arrest. By blocking the central AKT node, it activates caspase cascades and downregulates survival proteins, leading to programmed cell death. Concurrently, it reduces the expression of critical G1-phase cyclins and CDKs, causing cells to arrest before DNA replication. These dual mechanisms underscore the therapeutic potential of ipatasertib in cancers characterized by a dysregulated PI3K/AKT pathway. The protocols and data presented herein provide a technical foundation for further research into this promising targeted agent.

References

- 1. Ipatasertib-Akt Inhibitor Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Ipatasertib exhibits anti-tumorigenic effects and enhances sensitivity to paclitaxel in endometrial cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ipatasertib, a novel Akt inhibitor, induces transcription factor FoxO3a and NF-κB directly regulates PUMA-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Apoptosis Protocols | USF Health [health.usf.edu]

- 11. Invasive cell fate requires G1 cell-cycle arrest and histone deacetylase-mediated changes in gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cancer.wisc.edu [cancer.wisc.edu]

- 13. Cell Cycle Analysis: Flow Cytometry & Imaging Methods | Revvity [revvity.com]

Preclinical Evidence for Ipatasertib in PTEN-Loss Tumors: A Technical Guide

Introduction

The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including proliferation, growth, survival, and metabolism.[1] Its aberrant activation is a frequent event in human cancers, often driven by the loss of the tumor suppressor Phosphatase and Tensin Homolog (PTEN).[2][3] PTEN functions as a negative regulator of this pathway; its loss leads to the hyperactivation of AKT, a serine/threonine kinase that serves as a central signaling node.[4][5] This sustained signaling promotes tumorigenesis and can contribute to therapeutic resistance.[6][7]

Ipatasertib (GDC-0068) is a potent, orally bioavailable, and highly selective small-molecule inhibitor that targets all three isoforms of AKT (AKT1, AKT2, and AKT3).[2][8][9] As an ATP-competitive inhibitor, it preferentially binds to the active, phosphorylated conformation of AKT, effectively blocking its kinase activity and downstream signaling.[8][10][11] Preclinical evidence strongly indicates that tumors characterized by PTEN loss exhibit heightened sensitivity to Ipatasertib, making PTEN status a promising predictive biomarker for its therapeutic efficacy.[8][12][13][14] This guide provides an in-depth summary of the preclinical data supporting the use of Ipatasertib in PTEN-deficient tumors, detailing the quantitative evidence, experimental methodologies, and underlying signaling pathways.

Mechanism of Action in PTEN-Deficient Tumors

The loss of PTEN function disrupts the normal regulation of the PI3K/AKT pathway. PTEN normally dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2).[4][11] In PTEN-deficient cells, the resulting accumulation of PIP3 at the cell membrane recruits and activates AKT via kinases like PDK1.[4] This hyperactivated AKT then phosphorylates a multitude of downstream substrates, including PRAS40, GSK3β, and the mTOR complex 1 (mTORC1), to drive cell proliferation and survival.[4][8] Ipatasertib directly counteracts this by binding to the ATP-binding pocket of AKT, preventing the phosphorylation of these downstream effectors and thereby inhibiting tumor cell growth.[11]

Quantitative Preclinical Data

Preclinical studies have consistently demonstrated that cancer models with PTEN loss are significantly more sensitive to Ipatasertib compared to their PTEN-intact counterparts.

Table 1: In Vitro Sensitivity of Cancer Cell Lines to Ipatasertib

This table summarizes the half-maximal inhibitory concentration (IC50) values, indicating that lower concentrations of Ipatasertib are needed to inhibit the growth of PTEN-deficient cells.

| Biomarker Status | Number of Cell Lines (n) | Mean IC50 (μmol/L ± SEM) | Median IC50 (μmol/L) | Citation |

| PTEN Altered | 33 | 3.8 ± 0.73 | 1.3 | [8] |

| No Known PTEN Alteration | 67 | 7.4 ± 0.46 | 10.0 | [8] |

| PTEN Loss or PIK3CA Mutation | 60 | 4.8 ± 0.56 | 2.2 | [8] |

| No Known Alterations | 40 | 8.4 ± 0.48 | 10.0 | [8] |

Table 2: In Vivo Efficacy of Ipatasertib in PTEN-Loss Xenograft Models

This table highlights the antitumor activity of Ipatasertib, both as a monotherapy and in combination, in animal models of human cancers with PTEN deficiency.

| Cancer Type | Model Type | Treatment | Key Finding | Citation |

| Stomach Cancer | Patient-Derived Xenograft (PDX) | Ipatasertib | Demonstrated activity against tumor growth in ERBB2-negative models. | [15] |

| Gastric Cancer | PDX | Ipatasertib + FOLFOX | Combination showed increased activity over either agent alone. | [15] |

| Prostate Cancer | Cell Line Xenograft | Ipatasertib + Onvansertib | Greater tumor growth inhibition compared to either therapy alone. | [15] |

| Endometrial Cancer | Transgenic Mouse Model | Ipatasertib (Oral) | Tumor weights were significantly reduced by 52.2% after 4 weeks. | [16] |

| Various Solid Tumors | Xenograft Models | Ipatasertib (100 mg/kg daily) | Significant tumor growth inhibition (%TGI) observed at day 21. | [8] |

Experimental Protocols

The following sections detail the standard methodologies employed in preclinical studies to evaluate the efficacy of Ipatasertib in PTEN-loss contexts.

In Vitro Cell Viability Assays

-

Objective: To determine the cytotoxic or cytostatic effect of Ipatasertib on cancer cell lines and calculate IC50 values.

-

Methodology (MTT Assay):

-

Cell Seeding: Cancer cell lines with known PTEN status (e.g., PTEN-null SPEC-2 endometrial cancer cells) are seeded into 96-well plates and allowed to adhere overnight.[17]

-

Treatment: Cells are treated with a range of concentrations of Ipatasertib for a specified period, typically 72 hours.[17]

-

MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Analysis: Cell viability is calculated as a percentage relative to untreated control cells. IC50 values are determined by plotting cell viability against the log of the drug concentration and fitting the data to a dose-response curve.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of Ipatasertib in a living organism.

-

Methodology:

-

Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.[8]

-

Tumor Implantation: PTEN-deficient human cancer cells or patient-derived tumor fragments (PDX) are implanted subcutaneously into the flanks of the mice.[8][15]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control (vehicle) groups.

-

Drug Administration: Ipatasertib is administered orally, often daily, at a specified dose (e.g., 100 mg/kg).[8]

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is typically calculated using the formula: (Length x Width²) / 2.

-

Endpoint Analysis: The study concludes when tumors in the control group reach a predetermined size. The primary endpoint is often Tumor Growth Inhibition (%TGI), calculated by comparing the change in tumor volume between treated and control groups.[8] Tumors may also be harvested for pharmacodynamic biomarker analysis.

-

Biomarker Assessment

-

Objective: To confirm PTEN status and assess the on-target activity of Ipatasertib by measuring the modulation of downstream pathway proteins.

-

Methodology (Western Blot):

-

Sample Preparation: Protein lysates are extracted from cell lines or harvested tumor tissue.

-

Protein Quantification: Protein concentration is determined using an assay like the BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-